Ethyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an ethyl ester, a trifluoromethyl group, and a benzothiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Imidazo[2,1-b][1,3]thiazole Ring: The imidazo[2,1-b][1,3]thiazole ring can be introduced by reacting the benzothiazole core with a suitable thioamide and an aldehyde in the presence of a catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced derivatives with decreased oxidation states.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Ethyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit antiviral, anticancer, or antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Ethyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar imidazo[2,1-b][1,3]thiazole rings but different functional groups.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups but different core structures.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H13F3N4O3S2 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
ethyl 2-[[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H13F3N4O3S2/c1-2-26-11(24)8-3-4-9-10(7-8)28-13(20-9)21-15(16(17,18)19)12(25)23-5-6-27-14(23)22-15/h3-4,7H,2,5-6H2,1H3,(H,20,21) |
InChI Key |
XPJIYFRFIYUPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3(C(=O)N4CCSC4=N3)C(F)(F)F |
Origin of Product |
United States |
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